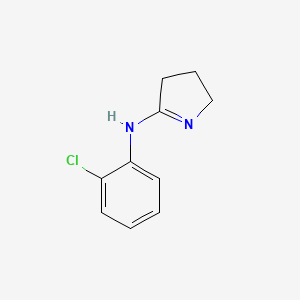
N,4-dimethyl-2-pyrrolidin-1-ylpentan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,4-dimethyl-2-pyrrolidin-1-ylpentan-1-amine is a chemical compound with the molecular formula C11H24N2. It is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,4-dimethyl-2-pyrrolidin-1-ylpentan-1-amine typically involves the construction of the pyrrolidine ring followed by the introduction of the dimethyl and pentan-1-amine substituents. One common method involves the reaction of 2,4-dimethylpentan-1-amine with a suitable pyrrolidine precursor under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) to facilitate the hydrogenation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of automated systems and real-time monitoring can help optimize reaction conditions and yield .
Análisis De Reacciones Químicas
Types of Reactions
N,4-dimethyl-2-pyrrolidin-1-ylpentan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst like Pd/C.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,4-dimethyl-2-pyrrolidin-1-ylpentan-1-one, while reduction may produce this compound .
Aplicaciones Científicas De Investigación
N,4-dimethyl-2-pyrrolidin-1-ylpentan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mecanismo De Acción
The mechanism of action of N,4-dimethyl-2-pyrrolidin-1-ylpentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, which can influence the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine: A simpler analog with a similar ring structure but lacking the dimethyl and pentan-1-amine substituents.
Prolinol: A derivative of pyrrolidine with a hydroxyl group, used in various chemical reactions.
Pyrrolizines: Compounds with a fused pyrrolidine ring system, often studied for their biological activity.
Uniqueness
N,4-dimethyl-2-pyrrolidin-1-ylpentan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the dimethyl and pentan-1-amine groups can influence its reactivity and interactions with other molecules, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C11H24N2 |
|---|---|
Peso molecular |
184.32 g/mol |
Nombre IUPAC |
N,4-dimethyl-2-pyrrolidin-1-ylpentan-1-amine |
InChI |
InChI=1S/C11H24N2/c1-10(2)8-11(9-12-3)13-6-4-5-7-13/h10-12H,4-9H2,1-3H3 |
Clave InChI |
JALAJNLLJGNFAJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(CNC)N1CCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[4-(4-methylpyridin-3-yl)phenyl]thiophene-3-sulfonamide](/img/structure/B13866948.png)
![4-[3-(4-chlorophenyl)sulfanyl-1H-pyrrolo[2,3-b]pyridin-2-yl]butan-1-ol](/img/structure/B13866953.png)





![2-[2-Amino-4-(1,3-dihydroisoindole-2-carbonyl)quinazolin-6-yl]acetamide](/img/structure/B13866986.png)

